

Technical Guide: 3-Bromothieno[3,2-b]pyridine for Research and Development

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Compound of Interest

Compound Name: 3-Bromothieno[3,2-b]pyridine

Cat. No.: B1281774

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Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Bromothieno[3,2-b]pyridine is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its rigid, bicyclic core structure, combining a thiophene and a pyridine ring, serves as a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. This technical guide provides an in-depth overview of the commercial availability, synthesis, and analytical characterization of **3-Bromothieno[3,2-b]pyridine**, catering to the needs of researchers in drug discovery and development.

Commercial Availability and Suppliers

The commercial availability of **3-Bromothieno[3,2-b]pyridine** (CAS No: 94191-12-5; MDL No: MFCD11869741) can be intermittent, with several suppliers listing the compound, though stock levels may vary. Researchers are advised to inquire directly with the suppliers for the most current availability and lead times. Below is a summary of known suppliers and their listed product specifications.

Supplier	Catalog Number	Purity	Available Quantities	Price (USD)	Stock Status (as of late 2025)
Apollo Scientific	OR30583	95%	250mg, 1g, 5g	£105.00 (250mg), £300.00 (1g), £867.00 (5g)	Out of Stock[1]
BLD Pharm	BD109559	≥95%	Inquire	Inquire	Inquire
Santa Cruz Biotechnology	sc-280104	Inquire	Inquire	Inquire	Inquire
A2B Chem	AC71001	95%	250mg	\$7.00	In Stock

Note: Pricing and stock status are subject to change. It is recommended to contact the suppliers directly for the most up-to-date information.

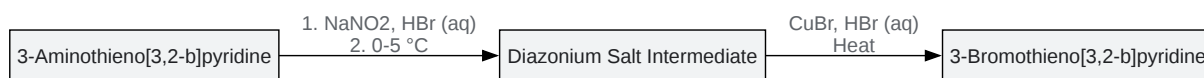
Synthetic Protocols

The primary synthetic route to **3-Bromothieno[3,2-b]pyridine** involves the diazotization of the corresponding 3-aminothieno[3,2-b]pyridine followed by a Sandmeyer-type reaction. While a specific, detailed protocol for this exact transformation is not readily available in published literature, a representative procedure can be adapted from the synthesis of similar derivatives, such as methyl **3-bromothieno[3,2-b]pyridine-2-carboxylate**.^[2]

Synthesis of 3-Bromothieno[3,2-b]pyridine from 3-Aminothieno[3,2-b]pyridine

This experimental protocol is a proposed method based on established Sandmeyer reaction principles for heterocyclic amines.

Reaction Scheme:



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Figure 1: Proposed synthesis of **3-Bromothieno[3,2-b]pyridine**.

Materials:

- 3-Aminothieno[3,2-b]pyridine
- Sodium nitrite (NaNO₂)
- Hydrobromic acid (HBr, 48% aqueous solution)
- Copper(I) bromide (CuBr)
- Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)
- Saturated sodium bicarbonate solution (NaHCO₃)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Ice

Procedure:

- Diazotization:
 - In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 3-aminothieno[3,2-b]pyridine in an aqueous solution of hydrobromic acid (HBr).
 - Cool the mixture to 0-5 °C in an ice-water bath with constant stirring.

- Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO_2) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.
- Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
- Sandmeyer Reaction:
 - In a separate flask, prepare a solution of copper(I) bromide (CuBr) in aqueous hydrobromic acid.
 - Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.
 - After the addition is complete, warm the reaction mixture to room temperature and then heat to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.
- Work-up and Purification:
 - Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent such as dichloromethane or diethyl ether.
 - Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
 - Purify the crude **3-Bromothieno[3,2-b]pyridine** by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Analytical Data

Characterization of **3-Bromothieno[3,2-b]pyridine** is typically performed using standard analytical techniques. While specific spectra from suppliers are often proprietary, representative data from analogous compounds and general expectations are described below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

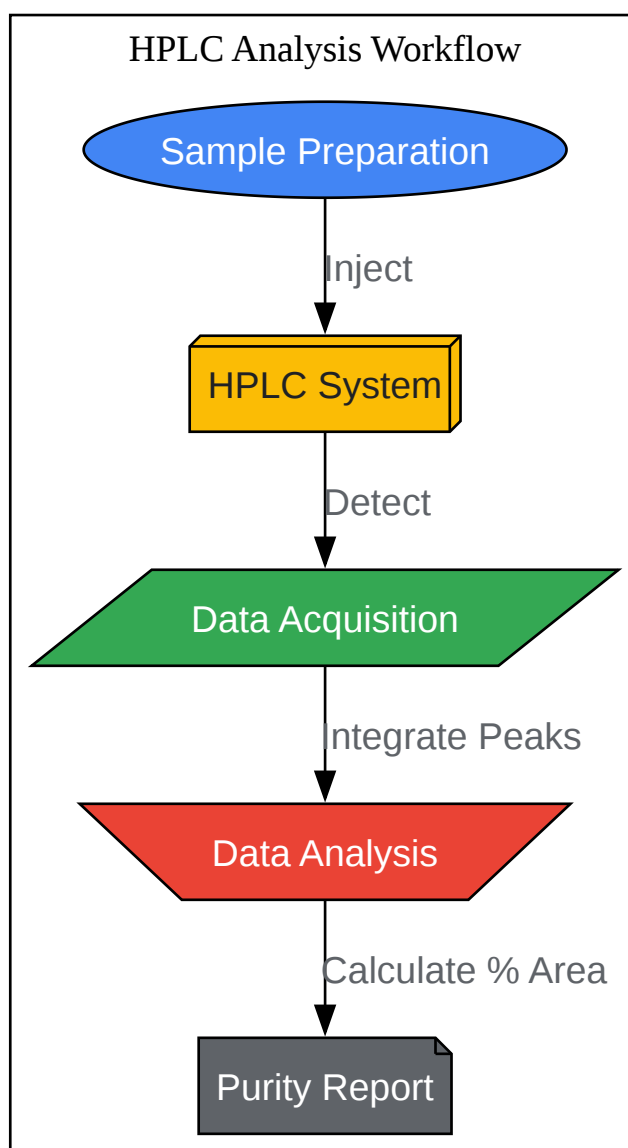
- ^1H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine and thiophene rings. The chemical shifts and coupling constants will be characteristic of the thieno[3,2-b]pyridine ring system.
- ^{13}C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms of the bicyclic core. The carbon atom attached to the bromine will exhibit a characteristic chemical shift.

High-Performance Liquid Chromatography (HPLC)

Purity analysis is crucial for drug development applications. A reverse-phase HPLC method can be developed for the purity determination of **3-Bromothieno[3,2-b]pyridine**.

Typical HPLC Parameters:

- Column: C18 reverse-phase column
- Mobile Phase: A gradient of acetonitrile and water with a suitable modifier like formic acid or trifluoroacetic acid.
- Detection: UV detection at a wavelength where the compound exhibits significant absorbance (e.g., 254 nm).
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 μL

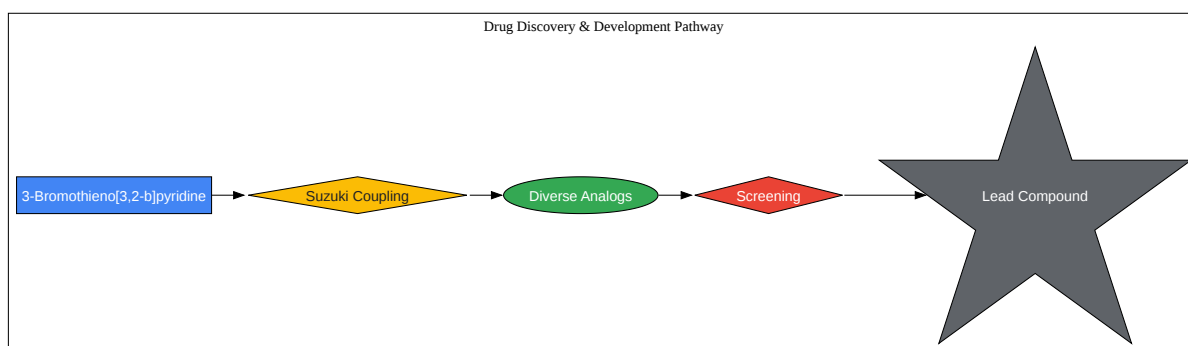


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Figure 2: General workflow for HPLC purity analysis.

Logical Relationships in Drug Development

3-Bromothieno[3,2-b]pyridine serves as a key starting material in the synthesis of more complex molecules with potential biological activity. A common synthetic strategy involves leveraging the bromine atom for cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce diverse aryl or heteroaryl substituents.



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Figure 3: Role of **3-Bromothieno[3,2-b]pyridine** in a drug discovery pipeline.

Conclusion

3-Bromothieno[3,2-b]pyridine is a valuable building block for the synthesis of novel heterocyclic compounds. While its commercial availability can be a limiting factor, a viable synthetic route from its amino precursor exists. This guide provides researchers with the necessary information to source or synthesize this compound and proceed with their research and development activities. Careful analytical characterization is essential to ensure the quality and reproducibility of subsequent experimental work.

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References

- 1. Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
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